4-bromobut-3-yn-1-amine hydrochloride

説明

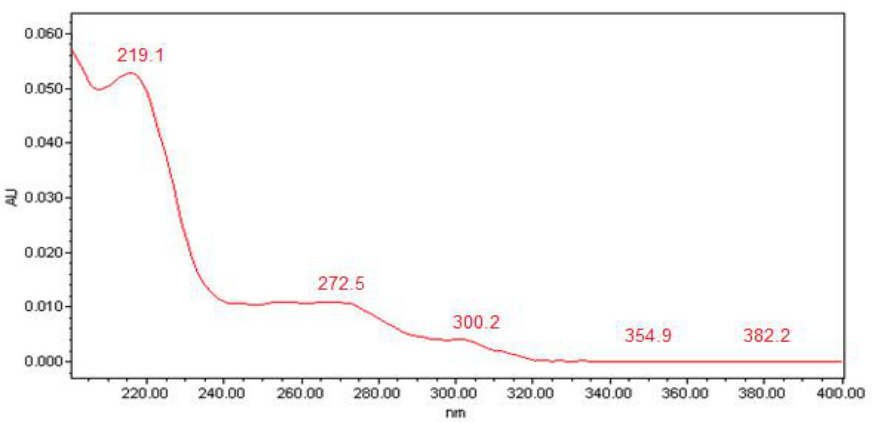

4-Bromobut-3-yn-1-amine hydrochloride is a halogenated alkyne derivative with the molecular formula C₄H₆BrN·HCl (calculated molecular weight: ~184.5 g/mol). Its structure features a terminal alkyne group (C≡C) substituted with bromine at the third carbon and a protonated primary amine at the first carbon, stabilized as a hydrochloride salt. Key properties include:

特性

CAS番号 |

2567503-08-4 |

|---|---|

分子式 |

C4H7BrClN |

分子量 |

184.5 |

純度 |

95 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobut-3-yn-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-bromobut-3-yn-1-ol.

Conversion to Amine: The hydroxyl group of 4-bromobut-3-yn-1-ol is converted to an amine group through a series of reactions, often involving the use of reagents such as thionyl chloride (SOCl2) to form the corresponding chloride, followed by reaction with ammonia (NH3) to introduce the amine group.

Formation of Hydrochloride Salt: The free amine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt, resulting in 4-bromobut-3-yn-1-amine hydrochloride.

Industrial Production Methods: Industrial production methods for 4-bromobut-3-yn-1-amine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

化学反応の分析

Types of Reactions: 4-bromobut-3-yn-1-amine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation, to form alkenes or dihalides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

Addition Reactions: Hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

Substitution Reactions: Products include azides or thiocyanates.

Addition Reactions: Products include alkenes or dihalides.

Oxidation and Reduction Reactions: Products include corresponding oxides or alkanes.

科学的研究の応用

4-bromobut-3-yn-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.

Biology: The compound is used in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

作用機序

The mechanism of action of 4-bromobut-3-yn-1-amine hydrochloride involves its reactivity with various molecular targets:

Molecular Targets: The compound can interact with nucleophiles, electrophiles, and catalysts, facilitating a range of chemical transformations.

Pathways Involved: The alkyne group can undergo addition reactions, while the amine group can participate in nucleophilic substitution reactions. The bromine atom can be displaced by other nucleophiles, leading to the formation of new chemical bonds.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences between 4-bromobut-3-yn-1-amine hydrochloride and related amine hydrochlorides:

Key Observations :

- Alkyne vs. Aromatic Systems : Unlike tapentadol or ropinirole (which feature aromatic rings), 4-bromobut-3-yn-1-amine’s alkyne group enables unique reactivity, such as participation in Huisgen cycloadditions .

- Halogenation : Bromine in 4-bromobut-3-yn-1-amine is directly attached to the alkyne, whereas in N-(4-Bromobenzyl)cyclopropanamine HCl, bromine is part of a benzyl group, leading to divergent reactivity (e.g., alkyne vs. SNAr pathways) .

- Molecular Size : The compound’s compact structure (~184.5 g/mol) contrasts with larger APIs like ropinirole (~324.8 g/mol), suggesting differences in bioavailability and metabolic pathways.

Physicochemical and Reactivity Comparisons

Solubility and Stability

- 4-Bromobut-3-yn-1-amine HCl : Hydrochloride salts generally enhance water solubility, but the hydrophobic alkyne and bromine may reduce solubility compared to polar analogs like memantine HCl (which has a rigid adamantane backbone) .

- Reactivity: The bromoalkyne moiety is prone to nucleophilic substitution or elimination, whereas compounds like chlorphenoxamine HCl (with a tertiary amine and ether groups) exhibit stability under physiological conditions .

Collision Cross-Section (CCS)

- 4-Bromobut-3-yn-1-amine HCl : Predicted to have a low CCS due to its linear alkyne structure, enabling faster mobility in mass spectrometry compared to bulky amines like dosulepin HCl (which has a tricyclic framework) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。